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molecular formula C10H7IO2 B8604947 2-Iodomethyl-4-oxo-4H-chromene

2-Iodomethyl-4-oxo-4H-chromene

Cat. No. B8604947
M. Wt: 286.07 g/mol
InChI Key: IZOLWLLKLAXLSS-UHFFFAOYSA-N
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Patent
US05134147

Procedure details

8 g of 2-methylthiomethyl-4-oxo-4H-chromene, 200 ml of methyl iodide and 26 ml of dichloromethane are brought to reflux with stirring for 4 days. The precipitate is filtered off, the excess solvents and reagents are evaporated off, the residue is taken up with ethyl ether and the organic phase is washed with sodium thiosulfate solution, dried and evaporated.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS[CH2:3][C:4]1[O:5][C:6]2[C:11]([C:12](=[O:14])[CH:13]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2.C[I:16]>ClCCl>[I:16][CH2:3][C:4]1[O:5][C:6]2[C:11]([C:12](=[O:14])[CH:13]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CSCC=1OC2=CC=CC=C2C(C1)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
26 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
the excess solvents and reagents are evaporated off
WASH
Type
WASH
Details
the organic phase is washed with sodium thiosulfate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
ICC=1OC2=CC=CC=C2C(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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